![molecular formula C20H17FN4O4 B3006418 2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 942007-76-3](/img/structure/B3006418.png)
2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization under Fischer conditions, the Japp-Klingemann method, and amidification. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was achieved by condensation of corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . These methods could potentially be adapted for the synthesis of "2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques such as HNMR and LC-MS . The crystal structure of one compound was solved using direct methods and refined by full matrix least-squares procedures, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques could be applied to determine the molecular structure of "2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide".
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds . However, the synthesis methods and molecular docking analysis suggest that these compounds could interact with biological targets such as receptors, which could be explored for "2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide" .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the crystal structure analysis of a related compound provides information on the unit cell parameters and space group, which could be relevant for understanding the physical properties of "2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide" .
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
- This compound is part of a broader class of pyridazinone derivatives which have been synthesized and investigated for their potential therapeutic applications. The synthesis of such compounds often involves a series of chemical reactions, including esterification, hydrazination, and cyclization, to produce the final product with specific chemical structures. The structural verification of these molecules is usually carried out using spectroscopic methods such as NMR and mass spectrometry (Rady & Barsy, 2006).
Antifungal and Apoptotic Effects
- Some derivatives within this chemical class have shown promising antifungal and apoptotic effects against various Candida species. This suggests potential use in treating fungal infections. The effectiveness of specific compounds in this class has been determined through in vitro studies, highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antioxidant Activity
- Derivatives of pyridazinones, including those similar to the compound , have been studied for their antioxidant properties. These compounds have been compared with known antioxidants, suggesting a potential role in combating oxidative stress-related conditions (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Antimicrobial and Antibacterial Activities
- Other studies have focused on the antimicrobial and antibacterial activities of these compounds. Some derivatives have demonstrated significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Chaudhari et al., 2020).
Potential as Anticancer Agents
- There is also research exploring the anticancer properties of pyridazinone derivatives. These studies involve synthesizing new series of derivatives and testing them for anti-oxidant activity, which is a key factor in cancer treatment strategies (Mehvish & Kumar, 2022).
Applications in Drug Synthesis
- The compound is also relevant in the pharmaceutical industry for the synthesis of various drug formulations. Its derivatives have been used in creating drugs with different pharmacological activities, showcasing its versatility in drug design (Habernickel, 2002).
Propiedades
IUPAC Name |
2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-2-13-3-5-14(6-4-13)17-9-10-20(27)24(23-17)12-19(26)22-15-7-8-16(21)18(11-15)25(28)29/h3-11H,2,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTKODVYTVFPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

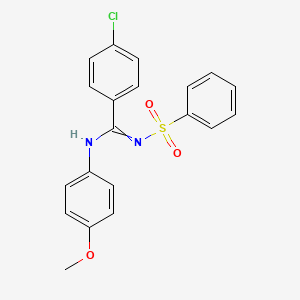
![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
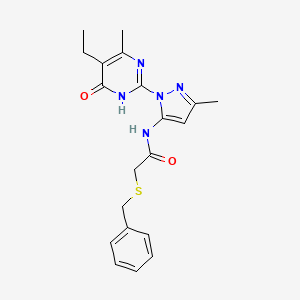
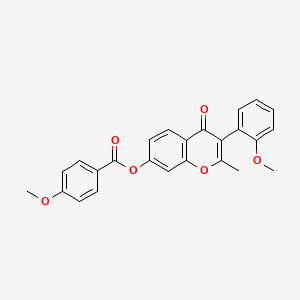
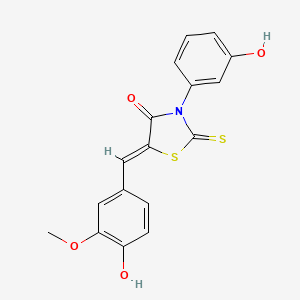
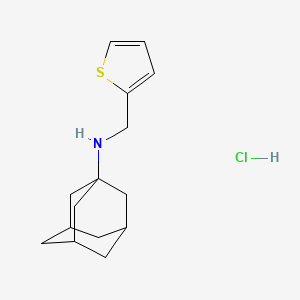
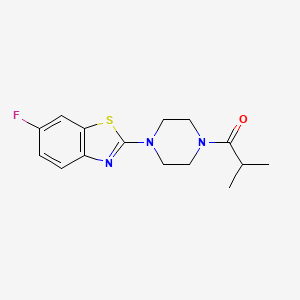
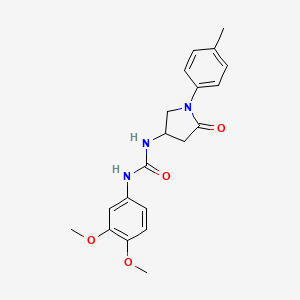
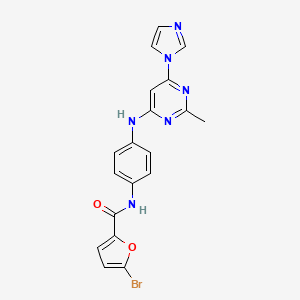
![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)
![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)